molecular formula C12H7Cl2F3N2O2 B12414364 MurB-IN-1

MurB-IN-1

Cat. No.: B12414364
M. Wt: 339.09 g/mol
InChI Key: WTBZVBPKXQSZFK-UHFFFAOYSA-N
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Description

MurB-IN-1 is a potent inhibitor of the enzyme uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), which plays a crucial role in the synthesis of bacterial cell walls. This compound has shown significant potential as a therapeutic agent against bacterial pathogens, particularly Pseudomonas aeruginosa, a highly virulent and opportunistic pathogen associated with severe infections and high mortality rates .

Preparation Methods

The synthesis of MurB-IN-1 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides, which are known to inhibit MurB effectively . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

MurB-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.

Scientific Research Applications

MurB-IN-1 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the inhibition of MurB and its role in bacterial cell wall synthesis.

    Biology: It helps in understanding the biochemical pathways involved in bacterial cell wall formation and the potential for developing new antibacterial agents.

    Medicine: this compound is being explored as a potential therapeutic agent for treating infections caused by Pseudomonas aeruginosa and other bacterial pathogens.

    Industry: It can be used in the development of new antibacterial drugs and in the study of bacterial resistance mechanisms.

Mechanism of Action

MurB-IN-1 exerts its effects by inhibiting the enzyme uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme is essential for the synthesis of uridine diphosphate-N-acetylmuramic acid, a key component of the bacterial cell wall. By binding to the active site of MurB, this compound prevents the enzyme from catalyzing the final steps of uridine diphosphate-N-acetylmuramic acid formation, thereby disrupting the synthesis of the bacterial cell wall and inhibiting bacterial growth .

Comparison with Similar Compounds

MurB-IN-1 is unique compared to other MurB inhibitors due to its high binding affinity and specificity for the enzyme. Similar compounds include:

This compound stands out due to its potent inhibitory activity and potential for therapeutic applications against bacterial pathogens.

Properties

Molecular Formula

C12H7Cl2F3N2O2

Molecular Weight

339.09 g/mol

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H7Cl2F3N2O2/c1-5-2-7(13)8(14)3-9(5)19-10(12(15,16)17)6(4-18-19)11(20)21/h2-4H,1H3,(H,20,21)

InChI Key

WTBZVBPKXQSZFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl)Cl

Origin of Product

United States

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